[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine
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Overview
Description
[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine: is a chemical compound with the molecular formula C10H18N4 and a molecular weight of 194.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the cyclization of a pyrazole derivative with a pyrimidine derivative in the presence of a suitable catalyst . The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile at elevated temperatures (e.g., 80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: [2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvent, low to moderate temperatures.
Substitution: Halogenated reagents (e.g., alkyl halides); conditions: organic solvent, base (e.g., sodium hydroxide), moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: In chemistry, [2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities . Researchers are also studying its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it valuable for various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of [2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar pyrazolo[1,5-a]pyrimidine structure and are known for their pharmacological properties.
Uniqueness: What sets [2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
(2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C10H18N4/c1-7(2)9-5-10-12-4-3-8(6-11)14(10)13-9/h5,7-8,12H,3-4,6,11H2,1-2H3 |
InChI Key |
IREWQECGPJPAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(CCNC2=C1)CN |
Origin of Product |
United States |
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